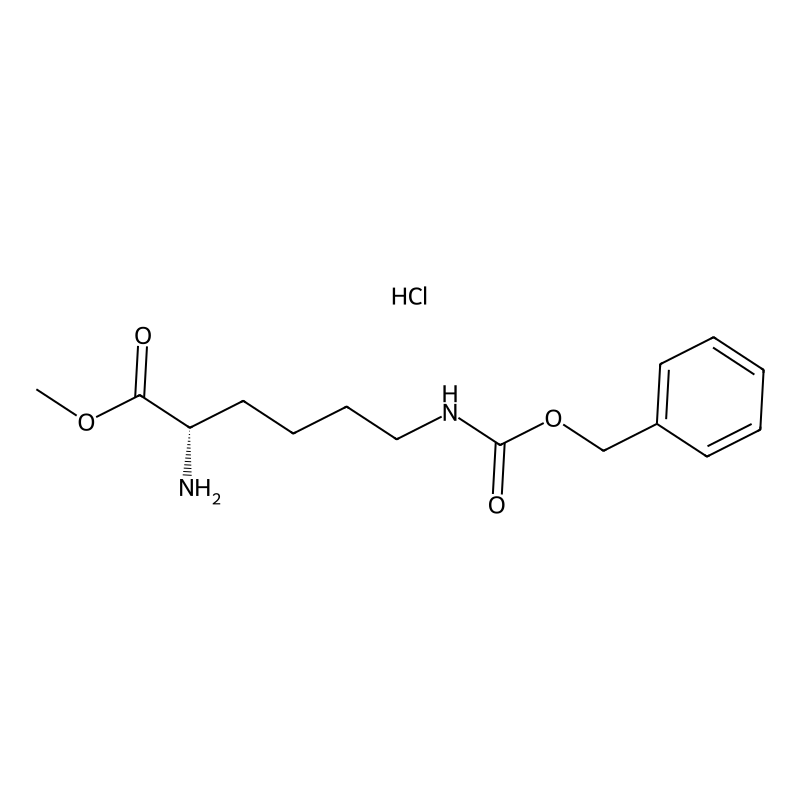

H-Lys(Z)-OMe.HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Properties and Function in Peptide Synthesis

h-Lys(Z)-OMe.HCl possesses several features that make it valuable for SPPS:

- L-isomer: The "L" in the name indicates that h-Lys(Z)-OMe.HCl is the L-isomer of lysine. Most naturally occurring amino acids in proteins are L-isomers, and using the correct isomer is essential for proper peptide function .

- Protected ε-amino group: The "Z" in the name refers to a protecting group attached to the side chain's ε-amino group of lysine. This protection prevents unwanted reactions with the ε-amino group during peptide chain assembly and allows for selective modification later .

- Methyl ester group: The methyl ester group (OMe) at the C-terminus of the molecule serves as a temporary protection for the peptide bond formation process. It can be subsequently cleaved to yield the free carboxylic acid group required for further peptide chain elongation .

Applications in Research

h-Lys(Z)-OMe.HCl finds application in various scientific research fields that involve peptide synthesis. Here are some examples:

- Development of therapeutic peptides: Researchers can utilize h-Lys(Z)-OMe.HCl to synthesize peptides with potential therapeutic applications, such as antimicrobial peptides or hormones .

- Structural and functional studies of peptides: By incorporating h-Lys(Z)-OMe.HCl into specific peptide sequences, scientists can investigate the role of lysine residues in peptide structure and function .

- Probing protein-peptide interactions: h-Lys(Z)-OMe.HCl can be used to create peptide probes that help researchers understand how proteins interact with specific peptide sequences .

H-Lys(Z)-ome.hcl, also known as Nε-Z-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. Its molecular formula is C₁₅H₂₃ClN₂O₄, and it has a molecular weight of 330.81 g/mol. This compound features a benzyloxycarbonyl (Z) protecting group on the amino group of lysine, which enhances its stability and reactivity in peptide synthesis. It is primarily utilized in solution-phase peptide synthesis due to its ability to form stable bonds with other amino acids while maintaining the integrity of the lysine residue during reactions .

- Peptide Bond Formation: It can react with other amino acids to form peptide bonds, facilitating the synthesis of larger peptides.

- Deprotection Reactions: The benzyloxycarbonyl group can be removed under specific conditions, allowing for the regeneration of the free amino group for further reactions.

- Hydrochloride Formation: The hydrochloride salt form enhances solubility in aqueous solutions, making it easier to handle in laboratory settings .

H-Lys(Z)-ome.hcl exhibits several biological activities:

- Ergogenic Effects: As an amino acid derivative, it may contribute to muscle protein synthesis and recovery, making it a candidate for ergogenic supplements.

- Role in Peptide Synthesis: It is utilized in synthesizing biologically active peptides that can have therapeutic applications, including antimicrobial and anticancer properties .

The synthesis of H-Lys(Z)-ome.hcl typically involves:

- Protection of Lysine: The amino group of lysine is protected using benzyloxycarbonyl chloride.

- Methyl Ester Formation: The carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

- Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt .

H-Lys(Z)-ome.hcl has diverse applications:

- Peptide Synthesis: It is extensively used in the synthesis of peptides for research and pharmaceutical development.

- Biochemical Studies: Its derivatives are employed in studying protein interactions and functions.

- Nutritional Supplements: Due to its potential ergogenic properties, it is included in dietary supplements aimed at enhancing athletic performance .

Studies on H-Lys(Z)-ome.hcl interactions reveal:

- Binding Affinity: It demonstrates significant binding affinity with various receptors involved in metabolic pathways.

- Synergistic Effects: When combined with other amino acids or peptides, it may enhance biological activity or stability, making it valuable in formulating complex nutritional products .

Several compounds share structural similarities with H-Lys(Z)-ome.hcl. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid | 1155-64-2 | 0.95 | Longer carbon chain |

| (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | 5978-22-3 | 0.94 | Tert-butyl group enhances lipophilicity |

| H-Lys(Z)-OH | 1155-64-2 | 0.95 | Unprotected amino group for direct reactivity |

H-Lys(Z)-ome.hcl's unique combination of a methyl ester and a benzyloxycarbonyl protecting group distinguishes it from these similar compounds, providing specific advantages in peptide synthesis and stability during reactions .

H-Lys(Z)-OMe.HCl, systematically known as methyl N⁶-[(benzyloxy)carbonyl]-L-lysinate hydrochloride, represents a sophisticated example of amino acid derivatization chemistry. The compound carries the CAS registry number 27894-50-4 and is catalogued under multiple synonymous designations including N-ε-benzyloxycarbonyl-L-lysine methyl ester hydrochloride, H-Lys(Z)-OMe hydrochloride, and Nε-Z-L-lysine methyl ester hydrochloride. The molecular structure encompasses a lysine backbone modified with two distinct protecting groups: the benzyloxycarbonyl (Z or Cbz) group protecting the ε-amino function and a methyl ester protecting the carboxyl terminus.

The structural architecture of this compound reflects careful consideration of amino acid protection strategies. The benzyloxycarbonyl protecting group, introduced at the lysine side chain amino group, provides selective protection that prevents unwanted nucleophilic reactions during peptide coupling procedures. Simultaneously, the methyl ester modification of the carboxyl terminus creates a more lipophilic species that enhances solubility characteristics in organic solvents commonly employed in peptide synthesis protocols.

Physical characterization data reveals that H-Lys(Z)-OMe.HCl exhibits a melting point range of 114.0 to 118.0°C, with specific rotation values of +13.0 to +17.0 degrees when measured at a concentration of 1% in water. The compound demonstrates specific solubility characteristics, showing good dissolution in dimethylformamide (30.0 mg/mL), ethanol (30.0 mg/mL), and limited solubility in dimethyl sulfoxide (10.0 mg/mL) and phosphate-buffered saline (10.0 mg/mL). These solubility profiles make it particularly suitable for various synthetic methodologies employed in peptide chemistry.

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Weight | 330.81 g/mol | |

| Melting Point | 114.0-118.0°C | |

| Specific Rotation | +13.0 to +17.0° (c=1, H₂O) | |

| Appearance | White to light yellow powder | |

| Purity (HPLC) | ≥95.0% |

Historical Development in Amino Acid Protection Chemistry

The development of H-Lys(Z)-OMe.HCl is intrinsically linked to the pioneering work of Leonidas Zervas and Max Bergmann in the early 1930s, who established the foundation for modern amino acid protection chemistry through their introduction of the benzyloxycarbonyl protecting group. This revolutionary advancement represented the first successful method of controlled peptide chemical synthesis, dominating synthetic peptide chemistry for approximately twenty years until the 1950s when alternative methodologies emerged.

The benzyloxycarbonyl protecting group, abbreviated as Cbz or Z in honor of Zervas, emerged from the reaction of benzyl chloroformate with amino groups, creating stable carbamate linkages that effectively masked amino group reactivity while remaining removable under specific conditions. This protecting group strategy addressed fundamental challenges in peptide synthesis, particularly the prevention of racemization and the control of side reactions that had previously limited synthetic approaches to peptide construction.

The specific application to lysine chemistry represented a significant advancement, as lysine's dual amino functionality presented unique synthetic challenges. The ε-amino group of lysine, being highly nucleophilic, required selective protection to enable controlled peptide bond formation at the α-amino position. The development of H-Lys(Z)-OMe.HCl addressed this challenge by providing orthogonal protection strategies that could be selectively removed under different reaction conditions.

The evolution from early classical solution-phase methods to modern solid-phase peptide synthesis methodologies has maintained the relevance of benzyloxycarbonyl protection chemistry. While solid-phase peptide synthesis initially employed Cbz as an α-amino protecting group with dicyclohexylcarbodiimide coupling protocols, the protecting group strategy has adapted to accommodate modern synthetic requirements. The development of H-Lys(Z)-OMe.HCl represents a refinement of these early methodologies, incorporating methyl ester protection to create a more versatile synthetic intermediate.

Significance in Peptide Science and Synthetic Methodology

H-Lys(Z)-OMe.HCl occupies a central position in contemporary peptide synthesis methodologies, serving multiple critical functions that extend beyond simple amino acid protection. The compound functions as a protecting group for the amino group of lysine in peptide synthesis, acting by temporarily blocking the reactivity of the lysine amino group and allowing for selective reactions at other sites within the peptide chain. This mechanism of action involves the formation of stable amide bonds with the lysine amino group, effectively preventing unwanted side reactions during peptide synthesis procedures.

The synthetic utility of H-Lys(Z)-OMe.HCl extends to the development of complex therapeutic peptides, including human calcitonin gene-related peptide receptor antagonists for treatment of acute conditions. This application demonstrates the compound's relevance in pharmaceutical development, where precise control over peptide structure and sequence is essential for biological activity. The compound enables the controlled and precise assembly of peptides with specific sequences and structures, facilitating the synthesis of complex peptides with high purity and yield.

Modern applications of H-Lys(Z)-OMe.HCl encompass both solution-phase and solid-phase synthetic methodologies. In solution-phase synthesis, the compound serves as a building block for peptide chain elongation, where the benzyloxycarbonyl protecting group can be selectively removed through hydrogenolysis or acidolysis while maintaining the integrity of other protecting groups. The methyl ester functionality provides additional versatility, enabling selective deprotection strategies that can be tailored to specific synthetic requirements.

The compound's role in automated peptide synthesis platforms has become increasingly important as pharmaceutical development demands higher throughput and more complex peptide structures. Industrial peptide synthesizers employ H-Lys(Z)-OMe.HCl in scaled production processes, where reaction conditions are meticulously controlled to minimize by-products and maximize yields. These applications require compounds with consistent quality specifications, typically exceeding 95% purity as determined by high-performance liquid chromatography methods.

| Synthetic Application | Function | Advantage |

|---|---|---|

| Peptide Chain Elongation | Building Block | Orthogonal Protection |

| Therapeutic Peptide Synthesis | Intermediate | High Selectivity |

| Automated Synthesis | Reagent | Consistent Quality |

| Research Applications | Protecting Group | Proven Methodology |

Overview of Protection Strategy in Lysine Chemistry

Lysine protection chemistry represents one of the most challenging aspects of amino acid derivatization due to the presence of two amino groups with distinct chemical environments and reactivity profiles. The α-amino group participates in peptide bond formation, while the ε-amino group on the side chain requires protection to prevent unwanted reactions during synthesis. H-Lys(Z)-OMe.HCl addresses this challenge through a carefully designed protection strategy that employs orthogonal protecting groups for each functional group.

The benzyloxycarbonyl protecting group attached to the ε-amino group provides several advantages in lysine chemistry. This protecting group exhibits excellent stability under basic conditions commonly employed in peptide coupling reactions, while remaining removable through hydrogenolysis using palladium catalysts or through acidolysis with strong acids. The benzyloxycarbonyl group effectively reduces the basicity and nucleophilicity of the ε-amino group, preventing its participation in coupling reactions and side reactions that could lead to branched or cyclic peptide products.

The methyl ester protection of the carboxyl terminus serves multiple functions in the overall protection strategy. This modification enhances the lipophilicity of the molecule, improving solubility in organic solvents commonly used in peptide synthesis. Additionally, the methyl ester can be selectively hydrolyzed under basic conditions to regenerate the free carboxylic acid when required for subsequent coupling reactions. This orthogonal protection approach enables sequential deprotection strategies that provide precise control over peptide synthesis sequences.

Storage and handling considerations for H-Lys(Z)-OMe.HCl reflect the compound's chemical stability characteristics. The material requires storage under inert gas atmosphere at room temperature, preferably in cool and dark conditions below 15°C. The compound exhibits air sensitivity and hygroscopic properties, necessitating appropriate handling procedures to maintain chemical integrity. These storage requirements ensure that the protecting groups remain intact and that the compound maintains its synthetic utility over extended periods.

| Protecting Group | Location | Removal Conditions | Selectivity |

|---|---|---|---|

| Benzyloxycarbonyl (Z) | ε-Amino Group | Hydrogenolysis/Acidolysis | High |

| Methyl Ester | Carboxyl Terminus | Basic Hydrolysis | Moderate |

| Hydrochloride Salt | α-Amino Group | Neutralization | Complete |

Molecular Structure and Stereochemical Configuration

h-Lys(z)-ome.hcl, systematically named N-epsilon-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride, represents a protected amino acid derivative with the molecular formula C15H23ClN2O4 and a molecular weight of 330.81 g/mol [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 27894-50-4 and is catalogued under the MDL number MFCD00034846 [4] [5] [6].

The molecular structure consists of a lysine backbone with two distinct protective groups: a benzyloxycarbonyl protecting group attached to the epsilon-amino group of the lysine side chain, and a methyl ester protecting group at the carboxyl terminus [7] [8]. The complete linear formula can be expressed as C6H5CH2OOCNH(CH2)4CH(NH2)COOCH3 · HCl [2] [9].

The stereochemical configuration of h-Lys(z)-ome.hcl maintains the L-configuration at the alpha-carbon center, as indicated by the (S)-absolute configuration [20] [21]. The compound exhibits specific optical rotation values of [α]20/D +14.5±0.5° when measured at a concentration of 2% in water [3] [7] [10]. This positive optical rotation confirms the L-stereochemistry and indicates the compound's chiral purity.

The structural representation can be depicted through the SMILES notation: Cl.COC(=O)C@@HCCCCNC(=O)OCC1=CC=CC=C1, which clearly shows the stereochemical arrangement around the alpha-carbon [9] [17]. The InChI key QPNJISLOYQGQTI-ZOWNYOTGSA-N provides a unique identifier for the compound's three-dimensional structure [9] [20].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H23ClN2O4 | [1] [2] [3] |

| Molecular Weight | 330.81 g/mol | [1] [2] [3] |

| CAS Number | 27894-50-4 | [1] [2] [3] |

| Specific Rotation [α]20/D | +14.5±0.5° (c=2% in H2O) | [3] [7] [10] |

| Stereochemical Configuration | (S)-configuration | [20] [21] |

| InChI Key | QPNJISLOYQGQTI-ZOWNYOTGSA-N | [9] [20] |

Physical Properties and Solubility Profile

h-Lys(z)-ome.hcl presents as a white to off-white crystalline powder at room temperature, with some commercial preparations appearing as light yellow powder or crystals [3] [6] [11]. The compound exhibits a well-defined melting point range of 115-118°C, indicating good crystalline purity [3] [4] [7].

The solubility characteristics of h-Lys(z)-ome.hcl demonstrate compatibility with various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3] [7]. This broad solubility profile in organic solvents reflects the compound's dual hydrophilic-lipophilic character, attributed to the presence of both the benzyloxycarbonyl protecting group and the ionic hydrochloride salt form.

The compound displays hygroscopic properties and exhibits sensitivity to air exposure, necessitating careful storage conditions [6] [11] [29]. These physical characteristics are typical of amino acid hydrochloride salts and influence the handling and storage protocols for the compound.

Thermal stability analysis indicates that h-Lys(z)-ome.hcl remains stable under standard storage conditions but may undergo decomposition at elevated temperatures [18]. The compound's boiling point has been calculated at 444.6°C at 760 mmHg, though this represents theoretical decomposition rather than normal boiling behavior [4].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid powder/crystals | [3] [6] [11] |

| Appearance | White to off-white/light yellow | [3] [6] [11] |

| Melting Point | 115-118°C | [3] [4] [7] |

| Calculated Boiling Point | 444.6°C at 760 mmHg | [4] |

| Solubility | Soluble in CHCl3, CH2Cl2, EtOAc, DMSO, acetone | [3] [7] |

| Hygroscopic Nature | Hygroscopic | [6] [11] [29] |

| Air Sensitivity | Air sensitive | [6] [11] [29] |

Spectroscopic and Spectrometric Characteristics

Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for structural confirmation of h-Lys(z)-ome.hcl [6] [10] [11]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the expected molecular structure, with chemical shifts appearing in regions typical for amino acid derivatives bearing benzyloxycarbonyl protection [10] [11].

The compound's structure has been confirmed through nuclear magnetic resonance analysis, with spectra showing signals attributable to the aromatic benzyl protons, the aliphatic lysine chain protons, and the methyl ester protons [6] [10]. The presence of the hydrochloride salt form influences the chemical environment of nearby protons, particularly those adjacent to the amino groups.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of benzyloxycarbonyl-protected amino acid esters [10] [11]. The molecular ion peak corresponds to the expected molecular weight of 330.81 g/mol, accounting for the hydrochloride salt form.

Infrared spectroscopy would be expected to show characteristic absorption bands for the carbonyl stretching frequencies of both the ester and carbamate functionalities, though specific infrared data for h-Lys(z)-ome.hcl was not extensively documented in the available literature sources [14]. The benzyloxycarbonyl protecting group typically exhibits characteristic absorption patterns in the carbonyl region around 1700-1750 cm⁻¹.

| Analytical Method | Confirmation | Reference |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Structure confirmed | [6] [10] [11] |

| Mass Spectrometry | Molecular weight confirmed | [10] [11] |

| High Performance Liquid Chromatography | Purity ≥95.0-98.0% | [6] [9] [11] |

Crystallographic Studies and Solid-State Properties

Limited crystallographic data is available specifically for h-Lys(z)-ome.hcl in the reviewed literature, though related benzyloxycarbonyl-protected amino acid derivatives have been subjects of crystallographic investigation [15]. The compound's solid-state properties are characterized by its crystalline nature, as evidenced by the sharp melting point range and powder-to-crystal appearance variations reported by different suppliers [3] [6] [11].

The crystalline structure likely involves hydrogen bonding interactions between the amino acid backbone, the hydrochloride counterion, and the protecting group functionalities [15]. Such interactions would contribute to the compound's stability in the solid state and influence its packing arrangements within the crystal lattice.

The hygroscopic nature of h-Lys(z)-ome.hcl suggests that water molecules may be incorporated into the crystal structure or readily absorbed from atmospheric moisture, potentially affecting the crystalline properties [6] [11] [29]. This characteristic necessitates storage under controlled humidity conditions to maintain structural integrity.

X-ray crystallographic studies of related benzyloxycarbonyl-protected compounds have provided insights into the conformational preferences and intermolecular interactions typical of this class of molecules [15]. The benzyloxycarbonyl group typically adopts extended conformations that minimize steric interactions while maximizing stabilizing interactions.

| Solid-State Property | Observation | Reference |

|---|---|---|

| Crystal Form | Crystalline powder/crystals | [3] [6] [11] |

| Melting Behavior | Sharp melting point 115-118°C | [3] [4] [7] |

| Hygroscopic Character | Moisture absorption tendency | [6] [11] [29] |

| Crystalline Stability | Stable under dry conditions | [6] [11] [18] |

Stability Parameters and Degradation Pathways

h-Lys(z)-ome.hcl demonstrates good stability under recommended storage conditions, which include maintenance at room temperature or preferably below 15°C in a cool, dark, and dry environment [3] [6] [7]. The compound should be stored under inert gas atmosphere to prevent oxidative degradation and moisture uptake [6] [11] [29].

The primary degradation pathways for h-Lys(z)-ome.hcl involve hydrolysis of the ester and carbamate functionalities under acidic or basic conditions [18]. The benzyloxycarbonyl protecting group is particularly susceptible to acidic conditions, while the methyl ester may undergo hydrolysis under both acidic and basic conditions.

Thermal decomposition of h-Lys(z)-ome.hcl occurs at elevated temperatures, producing hazardous decomposition products including oxides of carbon (carbon monoxide and carbon dioxide), nitrogen oxides (nitric oxide and nitrogen dioxide), and hydrogen chloride [18]. These decomposition products highlight the importance of avoiding high-temperature exposure during handling and storage.

The compound exhibits sensitivity to strong oxidizing agents, which should be avoided during storage and handling [18]. Air sensitivity and hygroscopic properties contribute to potential degradation through moisture-induced hydrolysis and oxidative processes [6] [11] [29].

Storage stability studies indicate that h-Lys(z)-ome.hcl maintains chemical integrity when stored at -20°C for periods up to one month, or at -80°C for up to six months in solution form [28]. These storage conditions help minimize degradation reactions and maintain compound purity for analytical and synthetic applications.

| Stability Parameter | Condition/Observation | Reference |

|---|---|---|

| Storage Temperature | Room temperature (<15°C preferred) | [3] [6] [7] |

| Storage Atmosphere | Inert gas recommended | [6] [11] [29] |

| Moisture Sensitivity | Hygroscopic, store in dry conditions | [6] [11] [29] |

| Chemical Incompatibilities | Strong oxidizing reagents | [18] |

| Thermal Decomposition Products | CO, CO2, NO, NO2, HCl | [18] |

| Solution Stability | 1 month at -20°C, 6 months at -80°C | [28] |

| Air Sensitivity | Sensitive to air exposure | [6] [11] [29] |

The synthesis of N-epsilon-benzyloxycarbonyl-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe.HCl) has evolved significantly since its initial development in the mid-20th century. This compound, with the molecular formula C₁₅H₂₂N₂O₄·HCl and molecular weight of 330.81 Da, represents a crucial protected amino acid derivative in peptide synthesis [1].

Historical Context and Early Methods

The earliest approaches to amino acid ester synthesis relied on traditional Fischer esterification protocols. The trimethylchlorosilane (TMSCl) method emerged as one of the most reliable classical approaches, offering room temperature conditions and excellent yields of 85-98% [2] [3]. This method involves treating amino acids with TMSCl and methanol, providing a convenient system for esterification that operates under mild conditions with simple workup procedures [3].

Thionyl chloride methodology represented another significant classical approach, requiring careful temperature control between -5 to 0°C with continuous stirring. Despite safety concerns related to low-temperature handling, this method consistently delivers yields of 80-95% [3]. The method requires strict temperature maintenance and presents operational challenges related to HCl gas evolution.

Traditional Acid-Catalyzed Methods

Hydrochloric acid gas methodology utilized refluxing alcohol systems with continuous HCl gas bubbling, achieving yields of 75-90% [2]. While simple and cost-effective, this approach requires specialized equipment for safe HCl gas handling and presents environmental concerns.

The benzyl alcohol/p-toluenesulfonic acid system has been extensively employed for benzyl ester preparation, utilizing azeotropic water removal under reflux conditions [4]. This method achieves high yields of 84-100% but requires extended reaction times and specialized equipment for Dean-Stark water separation [4].

Ion-Exchange and Alternative Catalytic Systems

Ion-exchange resin catalysis using Amberlyst 15 offers the advantage of catalyst recyclability, operating at 50-80°C with resin loading systems [5]. While environmentally friendly due to catalyst reusability, this method shows limited scope and typically achieves yields of 70-85%.

Sulfuric acid systems provide simple setup requirements under reflux conditions for 4-8 hours, achieving yields of 75-90%. However, these harsh acidic conditions present corrosion concerns and potential side reaction issues.

Modern Synthetic Strategies and Optimizations

Contemporary approaches to H-Lys(Z)-OMe.HCl synthesis emphasize efficiency, environmental sustainability, and process optimization. These modern methodologies have revolutionized amino acid ester preparation through innovative technologies and green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted esterification represents a paradigm shift in amino acid ester synthesis, achieving 3-10 times faster reaction rates compared to conventional heating [6] [7]. Operating at 60-150°C under microwave irradiation for 1-3 hours, this technology dramatically reduces processing time while often improving yields and product purity [6].

The acceleration mechanism involves enhanced dielectric heating of the reaction mixture. Studies demonstrate that the dielectric loss factor (ε'') of amino acid-alcohol-catalyst mixtures significantly exceeds that of pure alcohols, resulting in more efficient energy transfer to reactants [6]. Half-power penetration depths of 9.6-12.6 cm for reaction mixtures versus 14.0 cm for pure n-butanol indicate optimal vessel design parameters for maximum efficiency [6].

Solvent-free microwave protocols utilize methanesulfonic acid or p-toluenesulfonic acid catalysis, producing ionic esterified amino acids in satisfactory yields through facile one-pot procedures [7]. This approach extends effectively to both short and long-chain alkyl and benzyl esters, demonstrating remarkable versatility [7].

Flow Chemistry Technologies

Continuous flow synthesis enables precise control over reaction parameters while maintaining consistent product quality [6]. Flow reactors demonstrate 90-95% conversion rates with enhanced safety profiles compared to batch processes. The technology facilitates easy scale-up from laboratory to industrial production through modular reactor design.

Tubular flow reactors with optimized geometry provide uniform temperature distribution and efficient mass transfer. The continuous nature eliminates batch-to-batch variations while enabling real-time process monitoring and adjustment [6].

Enzymatic and Biocatalytic Approaches

Enzymatic esterification offers exceptional enantioselectivity and operates under mild conditions (25-40°C) with pH control [8]. Lipase-catalyzed dynamic kinetic resolution of amino esters achieves up to 98% yield and 99% enantiomeric excess [8]. These biocatalytic systems provide environmentally benign alternatives to traditional chemical methods.

PEGylated amino ester substrates demonstrate significant solubility advantages and improved reactivity compared to traditional hydrophobic substrates, enabling efficient aqueous-phase enzymatic processes [8].

Green Chemistry Innovations

Ionic liquid catalysis provides recyclable catalyst systems operating at room temperature [9]. These sustainable alternatives demonstrate excellent catalyst recyclability while maintaining high conversion rates. Water-organic biphasic systems reduce environmental impact through decreased solvent consumption and waste generation.

Solvent-free conditions promote atom economy improvement while eliminating volatile organic compound emissions [7]. Operating at 80-120°C under neat conditions, these methods align with green chemistry principles while maintaining synthetic efficiency.

Purification Protocols and Quality Assessment

Effective purification and quality assessment protocols ensure the production of high-purity H-Lys(Z)-OMe.HCl suitable for pharmaceutical and research applications. Modern purification strategies combine traditional separation techniques with advanced analytical methods.

Chromatographic Purification Methods

High-performance liquid chromatography (HPLC) serves as the primary purification and analytical tool for amino acid esters [10] [11]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases provides excellent separation of target compounds from impurities [12]. Detection limits of 0.1-10 μg/mL enable precise quantification and purity assessment [10].

Preparative HPLC systems accommodate larger sample loads while maintaining separation efficiency. Focused gradient techniques optimize separation while minimizing run times, enabling collect-all strategies for comprehensive impurity isolation and identification [12].

Counter-current chromatography offers preparative capabilities for basic amino acid ester separation using pH-zone-refining techniques [13]. This method employs retainer bases in stationary phases with eluent acids, achieving separation based on pKa and hydrophilicity differences [13].

Crystallization and Precipitation Techniques

Recrystallization protocols utilize ethyl acetate precipitation following synthesis, providing white crystalline products with high purity [4]. Solvent selection critically impacts crystal quality and yield, with cyclohexane offering advantages over traditional benzene or carbon tetrachloride systems [4].

Salt formation strategies enhance purification efficiency through selective precipitation. The hydrochloride salt formation provides improved crystallinity and storage stability compared to free base forms [4].

Solid-Phase Extraction Methods

SPE purification using HR-X resin enables rapid matrix cleanup following derivatization reactions [14]. This technique effectively removes reaction byproducts and excess reagents while concentrating target compounds for subsequent analysis [14].

Quality Control Parameters

Purity specifications for pharmaceutical-grade H-Lys(Z)-OMe.HCl typically require >95% purity by HPLC analysis [1]. Physical parameters include melting point ranges of 114-118°C and specific rotation values of +13.0 to +17.0° (c=1, water) [1].

Impurity profiling identifies and quantifies related substances, free amino acids, and specified impurities according to regulatory guidelines [15]. Chiral purity assessment ensures minimal racemization during synthesis and storage [11].

Analytical Methods for Structural Confirmation

Comprehensive structural confirmation of H-Lys(Z)-OMe.HCl requires multiple analytical techniques to verify molecular identity, purity, and stereochemical integrity. Modern analytical strategies combine complementary methods for complete characterization.

Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [16] [17]. The α-proton of the amino acid stereogenic center appears at diagnostic chemical shifts, enabling enantiomeric purity assessment when combined with chiral solvating agents [16] [17].

Mosher acid analysis facilitates rapid enantiomeric composition determination through ¹H NMR spectroscopy [16] [17]. This method achieves accurate quantification of enantiomeric excesses up to 98% for amino acid benzyl esters, providing an alternative to chiral HPLC analysis [17].

¹⁹F NMR methodologies offer highly sensitive detection through fluorine labeling approaches [18] [19]. The James-Bull method using 5-fluoro-2-formylphenylboronic acid enables quantitative chiral analysis within 10 minutes [18]. The high natural abundance and chemical shift sensitivity of fluorine nuclei provide excellent analytical advantages [19].

Carbon-13 NMR spectroscopy confirms skeletal structure and substitution patterns. Integration ratios and multiplicity patterns verify the expected molecular framework and substitution sites.

Mass Spectrometry Techniques

Electrospray ionization mass spectrometry (ESI-MS) provides accurate molecular weight determination and fragmentation patterns [20] [21]. Multiple reaction monitoring (MRM) enables selective detection with femtomole sensitivity levels [20].

Derivatization strategies enhance mass spectrometric detection through improved ionization efficiency [20] [21]. Succinimide ester derivatives using modified iTRAQ reagents achieve one to two orders of magnitude greater product ion signal intensity [20].

Isotope dilution mass spectrometry offers traceable quantification with exceptional accuracy and precision [22]. This approach utilizes isotope-labeled internal standards for absolute quantification in complex matrices [22].

Chromatographic Analysis

Chiral HPLC separation employs polysaccharide-derived stationary phases for enantiomeric resolution [10]. Chiralcel and Chiralpak columns provide baseline separation of amino acid ester enantiomers with detection limits in the nanomolar range [10].

Derivatization techniques improve detection sensitivity and selectivity. Benzophenone imine derivatives enable UV detection at 254 nm with excellent resolution on immobilized chiral stationary phases [10].

Capillary electrophoresis offers high-resolution separation for impurity profiling [23]. This technique provides excellent sensitivity for charged species analysis with minimal sample consumption [23].

Spectroscopic Methods

Infrared spectroscopy confirms functional group presence and hydrogen bonding patterns. Characteristic carbonyl stretching frequencies verify ester and carbamate functionalities [24].

Ultraviolet spectroscopy provides chromophore identification and quantification. The benzyloxycarbonyl protecting group exhibits characteristic UV absorption facilitating concentration determination [24].

Optical rotation measurements confirm stereochemical integrity through specific rotation values. Deviations from expected values indicate potential racemization or impurity presence [1].

Scale-up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of H-Lys(Z)-OMe.HCl requires careful consideration of process engineering, safety, economic factors, and quality assurance. Modern industrial amino acid production emphasizes efficiency, sustainability, and consistent product quality.

Process Engineering and Reactor Design

Reactor scaling presents fundamental challenges in heat and mass transfer optimization [25]. Laboratory round-bottom flask reactions must transition to jacketed industrial reactors with enhanced heat exchange capabilities. Steam and thermal oil systems replace simple heating mantles, requiring sophisticated temperature control strategies [25].

Flow chemistry implementation offers advantages for continuous industrial production [6]. Tubular reactor systems provide consistent residence times and improved heat transfer compared to batch processes. The modular nature of flow systems enables straightforward capacity expansion through parallel reactor arrays [6].

Microwave technology scaling requires specialized industrial microwave equipment capable of handling large volumes [6]. Multi-mode microwave systems with power levels exceeding 10 kW enable processing of substantial quantities while maintaining the energy efficiency advantages observed at laboratory scale [6].

Heat and Mass Transfer Optimization

Mixing systems transition from magnetic stirring to mechanical agitation with optimized impeller design [25]. Proper mixing ensures uniform temperature distribution and complete reaction conversion while minimizing localized hot spots that could promote side reactions.

Heat management becomes critical at industrial scale where heat generation and removal rates significantly impact process safety and product quality [25]. Heat exchanger design must accommodate exothermic reaction profiles while maintaining precise temperature control.

Economic Optimization

Cost analysis encompasses raw material pricing, energy consumption, labor requirements, and waste disposal costs [25]. Economic models evaluate trade-offs between reaction yield, purity, and processing complexity to optimize overall profitability.

Market dynamics influence production strategies for protected amino acids. The global FMOC protected amino acids market, projected to reach 240 million USD by 2030 with a 9.8% CAGR, demonstrates substantial growth potential [27].

Supply chain integration ensures reliable raw material availability and product distribution. Strategic partnerships with amino acid suppliers and peptide manufacturers optimize inventory management and customer service.

Quality Assurance and Regulatory Compliance

Good Manufacturing Practice (GMP) implementation ensures consistent product quality and regulatory compliance [15]. Validated analytical methods, controlled manufacturing environments, and comprehensive documentation systems meet pharmaceutical industry standards.

Process validation demonstrates consistent performance across multiple production batches [15]. Statistical process control monitors critical quality attributes while identifying process variations requiring correction.

Supplier qualification ensures raw material quality through comprehensive auditing and technical agreements [15]. Protected amino acid manufacturers require stringent specifications for starting materials, particularly for stereochemical purity and impurity content.

Continuous improvement strategies incorporate process optimization based on production experience and technological advances. Regular review of synthetic methodologies ensures adoption of improved technologies while maintaining product quality and regulatory compliance.